molecular formula C18H16N6 B8244053 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'h-2,2'-biimidazole

1,1'-Bis(pyridin-4-ylmethyl)-1H,1'h-2,2'-biimidazole

Cat. No.: B8244053
M. Wt: 316.4 g/mol
InChI Key: QNQWYFDWEZWEDO-UHFFFAOYSA-N
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Description

1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole is an organic compound that belongs to the class of biimidazoles. This compound is characterized by the presence of two pyridin-4-ylmethyl groups attached to a biimidazole core. It is known for its ability to form coordination complexes with various metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole typically involves the reaction of pyridin-4-ylmethyl halides with 2,2’-biimidazole under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole undergoes various chemical reactions, including:

    Coordination Reactions: It forms coordination complexes with metal ions such as copper, nickel, and zinc.

    Substitution Reactions: The pyridin-4-ylmethyl groups can undergo substitution reactions with electrophiles.

    Oxidation and Reduction Reactions: The biimidazole core can participate in redox reactions.

Common Reagents and Conditions

Major Products Formed

    Coordination Complexes: Metal-ligand complexes with varying stoichiometries.

    Substituted Derivatives: Compounds with modified pyridin-4-ylmethyl groups.

    Oxidized or Reduced Biimidazole Derivatives: Products resulting from redox reactions.

Scientific Research Applications

1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and imidazole rings. This coordination can influence the electronic properties of the metal center, making it useful in catalytic applications. Additionally, the compound’s ability to form stable complexes with metal ions can be exploited in various biological and material science applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Bis(pyridin-3-ylmethyl)-1H,1’h-2,2’-biimidazole
  • 1,1’-Bis(pyridin-2-ylmethyl)-1H,1’h-2,2’-biimidazole

Uniqueness

1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole is unique due to the specific positioning of the pyridin-4-ylmethyl groups, which can influence its coordination behavior and reactivity compared to its isomers. This unique structure allows for the formation of distinct coordination complexes and materials with specific properties .

Properties

IUPAC Name

4-[[2-[1-(pyridin-4-ylmethyl)imidazol-2-yl]imidazol-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c1-5-19-6-2-15(1)13-23-11-9-21-17(23)18-22-10-12-24(18)14-16-3-7-20-8-4-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQWYFDWEZWEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=CN=C2C3=NC=CN3CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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